molecular formula C26H23NO2 B12037176 2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12037176
M. Wt: 381.5 g/mol
InChI Key: PSHKHVFVJYVAOX-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C26H23NO2. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxylate esters .

Scientific Research Applications

2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C26H23NO2

Molecular Weight

381.5 g/mol

IUPAC Name

(2,3-dimethylphenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H23NO2/c1-16-8-11-20(12-9-16)24-15-22(21-14-17(2)10-13-23(21)27-24)26(28)29-25-7-5-6-18(3)19(25)4/h5-15H,1-4H3

InChI Key

PSHKHVFVJYVAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=CC(=C4C)C

Origin of Product

United States

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